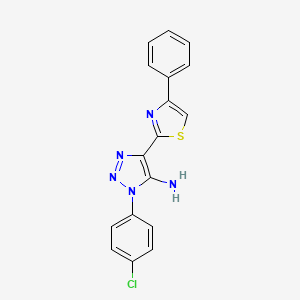

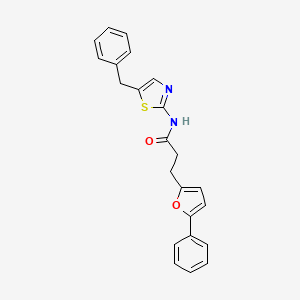

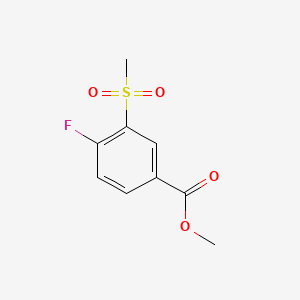

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide” is a compound that belongs to the class of benzofuran derivatives . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

The synthesis of benzofuran derivatives involves several steps. For example, a novel series of thiazolo [3,2-a]benzimidazole derivatives containing a benzofuran nucleus have been synthesized . The key intermediate, substituted benzimidazol-sulfanyl benzofuran ethanone, was prepared by refluxing the mixture of substituted 2-acetyl benzofuran and substituted 2-mercaptobenzimidazole in acetic acid . The cyclization of these compounds using polyphosphoric acid furnished the corresponding 6-substituted benzofuran thiazolo [3,2- a ]benzimidazoles .Molecular Structure Analysis

Benzofuran is a heterocyclic compound composed of fused benzene and furan rings . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives include refluxing, cyclization, and Mannich reaction . For example, the cyclized compounds were subjected to a Mannich reaction to give corresponding Mannich bases .科学的研究の応用

Antibacterial and Antimicrobial Activities

Several studies have synthesized derivatives of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide and evaluated their antibacterial and antimicrobial effectiveness. For instance, Ramalingam et al. (2019) synthesized derivatives that showed significant antibacterial activity, indicating potential for developing new antimicrobial agents (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019). Similarly, Khalid et al. (2016) synthesized N-substituted derivatives and screened them against both Gram-negative and Gram-positive bacteria, exhibiting moderate to high activity (H. Khalid et al., 2016).

Synthesis and Characterization

The synthesis and characterization of these compounds have been a focal point to explore their potential applications. For instance, Rehman et al. (2016) detailed the synthesis process of N-substituted derivatives, highlighting their antimicrobial and hemolytic activities. These compounds were active against selected microbial species, indicating their potential for further biological screening (A. Rehman et al., 2016).

Potential for Pharmacological Applications

Research has also explored the potential pharmacological applications of these compounds. Nath et al. (2021) designed and synthesized derivatives and evaluated them for anticonvulsant activities, showing significant efficacy against seizures in preclinical models (R. Nath et al., 2021). This suggests a promising area for developing new anticonvulsant drugs.

作用機序

Target of Action

Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . This suggests that the compound may interact with its targets to modulate cellular processes related to these conditions.

Biochemical Pathways

Given the broad range of biological activities associated with benzofuran compounds , it is likely that this compound affects multiple biochemical pathways.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may have a significant impact at the molecular and cellular levels.

Action Environment

The broad range of biological activities associated with benzofuran compounds suggests that they may be influenced by a variety of environmental factors .

将来の方向性

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . This suggests that “N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide” and similar compounds may have potential applications in drug discovery and development.

特性

IUPAC Name |

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c1-7(16)13-12-15-14-11(18-12)10-6-8-4-2-3-5-9(8)17-10/h2-6H,1H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEYUZLZZGQMLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(O1)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

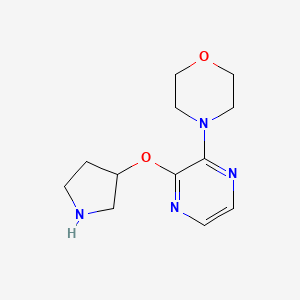

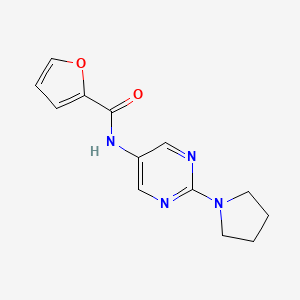

![4-[6-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2810381.png)

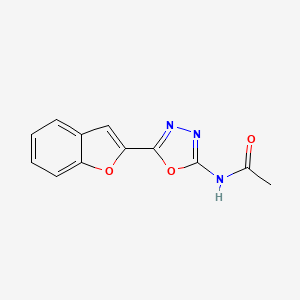

![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2810382.png)

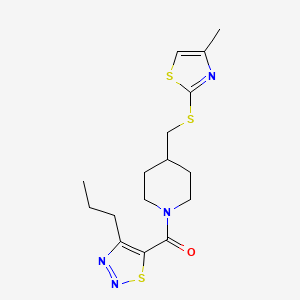

![1-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2810389.png)